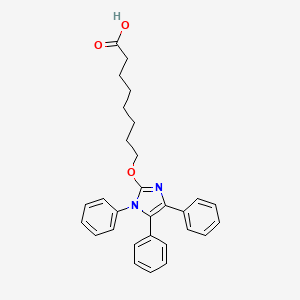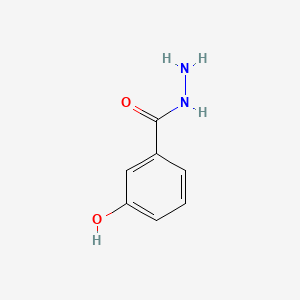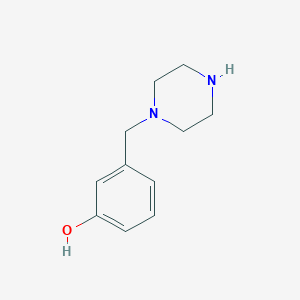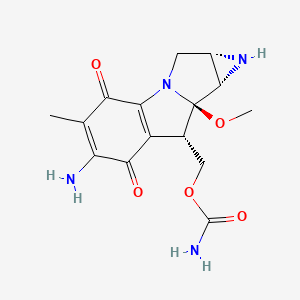
Mitomycin C (MMC)
Overview
Description
Mitomycin C is a chemotherapeutic agent derived from the bacterium Streptomyces caespitosus. It is known for its potent antitumor activity and is used in the treatment of various cancers, including upper gastrointestinal, anal, breast, and bladder cancers . Mitomycin C is also used topically in eye surgeries to prevent scarring and in the treatment of esophageal and tracheal stenosis .
Scientific Research Applications
Mitomycin C has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study bioreductive alkylation and DNA cross-linking mechanisms.
Medicine: It is used in the treatment of cancers and in eye surgeries to prevent scarring.
Industry: It is used in the production of mitotically inactive feeder cells for cell culture systems.
Mechanism of Action
Mitomycin C exerts its effects by selectively inhibiting the synthesis of deoxyribonucleic acid (DNA). It cross-links the complementary strands of the DNA double helix, preventing DNA replication and transcription . This cross-linking activity is particularly effective in hypoxic tumor environments, where the compound is reduced to its active form . The molecular targets of mitomycin C include guanine and cytosine bases in DNA .
Safety and Hazards
Future Directions
Recent studies are focusing on different medications, targeting new molecular pathways, and designing new delivery vehicles to minimize current antimetabolites side-effects and increase their efficacy . The development of small molecule therapeutics, combination therapies, and innovative drug vehicles to prevent postsurgical fibrosis and achieve better surgical outcome in glaucoma filtration surgeries is promising .
Biochemical Analysis
Biochemical Properties
Mitomycin C plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and biomolecules. It primarily inhibits DNA synthesis by cross-linking DNA strands, which prevents the replication of cancer cells . Mitomycin C interacts with DNA-dependent RNA polymerase, further inhibiting RNA and protein synthesis at higher concentrations . Additionally, it forms covalent bonds with the DNA double helix, causing cell death .
Cellular Effects
Mitomycin C has significant effects on various types of cells and cellular processes. It induces cell death by damaging DNA, which is particularly effective against rapidly dividing cancer cells . Mitomycin C affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting DNA synthesis and function . It also influences the production of reactive oxygen species, leading to oxidative stress and apoptosis .
Molecular Mechanism
The molecular mechanism of Mitomycin C involves its activation through reduction, which leads to the formation of reactive intermediates that bind to DNA . Mitomycin C acts as an alkylating agent, causing cross-linking of DNA strands and inhibiting DNA synthesis . It also targets DNA-dependent RNA polymerase, further inhibiting RNA and protein synthesis . The binding interactions with DNA result in the formation of DNA adducts, which block replication and transcription, ultimately leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mitomycin C change over time. The stability and degradation of Mitomycin C solutions are critical factors in its effectiveness . Studies have shown that Mitomycin C solutions exhibit chemical degradation over time, which can impact their efficacy . Long-term exposure to Mitomycin C can lead to chronic genotoxic stress and cellular senescence .
Dosage Effects in Animal Models
The effects of Mitomycin C vary with different dosages in animal models. At higher doses, Mitomycin C exhibits cytotoxic effects, impairing erythropoiesis and reducing the percentage of reticulocytes . Lower doses of Mitomycin C induce genotoxic effects without reaching the threshold of cytotoxicity . These dosage-dependent effects are crucial for determining the appropriate therapeutic window for Mitomycin C in cancer treatment.
Metabolic Pathways
Mitomycin C is involved in various metabolic pathways, including its activation and detoxification. It is metabolized primarily in the liver, where it undergoes reduction to form reactive intermediates . These intermediates interact with DNA, leading to the formation of DNA adducts and cross-links . Mitomycin C also affects the production of reactive oxygen and nitrogen species, contributing to oxidative and nitrosative stress .
Transport and Distribution
Mitomycin C is transported and distributed within cells and tissues through various mechanisms. It is taken up into erythrocytes and can be detected within these cells for several hours following injection . The erythrocyte may act as a transporter of Mitomycin C in the circulation . Additionally, Mitomycin C can be administered intravesically to treat bladder cancer, where it is retained in the bladder for a specific duration to maximize its therapeutic effects .
Subcellular Localization
The subcellular localization of Mitomycin C plays a crucial role in its activity and function. Mitomycin C-induced DNA damage leads to the recruitment of repair proteins such as RAD51 to the sites of damage . The localization of these repair proteins is essential for the effective repair of DNA lesions caused by Mitomycin C . Additionally, Mitomycin C can induce the degradation of specific proteins, such as hypoxia-inducible factor-1α (HIF-1α), through translational regulation .
Preparation Methods
Mitomycin C is synthesized through a complex biosynthetic pathway involving the combination of 3-amino-5-hydroxybenzoic acid, D-glucosamine, and carbamoyl phosphate to form the mitosane core . The industrial production of mitomycin C involves fermentation of Streptomyces caespitosus followed by extraction and purification processes . The fermentation process is optimized to maximize the yield of mitomycin C, and the compound is then purified using various chromatographic techniques .
Chemical Reactions Analysis
Mitomycin C undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various intermediates that participate in DNA cross-linking.
Substitution: Mitomycin C can undergo substitution reactions, particularly at the aziridine ring.
Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like hydrogen peroxide . The major products formed from these reactions are DNA adducts, which are responsible for the compound’s antitumor activity .
Comparison with Similar Compounds
Mitomycin C is part of the mitomycin family, which includes mitomycin A, mitomycin B, and porfiromycin . These compounds share a common mitosane core but differ in their substituent groups . Mitomycin C is unique due to its potent antitumor activity and its ability to form DNA cross-links under hypoxic conditions . Other similar compounds include diaziquone, which also undergoes bioreductive activation but has a different mechanism of action .
Mitomycin C stands out among these compounds due to its broad range of clinical applications and its effectiveness in treating various types of cancers .
properties
IUPAC Name |
(11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23-2)13-7(18-13)3-19(15)10(8)11(5)20/h6-7,13,18H,3-4,16H2,1-2H3,(H2,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIBSHFKIJFRCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Mitomycin C exert its antitumor activity?
A1: Mitomycin C (MMC) is a potent antitumor agent that acts as a DNA crosslinking agent. [, , , ] Inside the cell, MMC undergoes bioreduction to form reactive metabolites. These metabolites then bind to DNA strands, primarily at guanine-N2 positions, creating interstrand crosslinks. [, ] These crosslinks inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. [, , ]
Q2: What makes the guanine base a primary target for MMC?
A2: The exact reason for MMC's preference for guanine is complex, but it's believed to be related to the electronic structure and reactivity of guanine's N2 position within the DNA helix. [] This site is particularly susceptible to nucleophilic attack by the activated MMC metabolites.
Q3: What is the molecular formula and weight of Mitomycin C?
A4: The molecular formula of Mitomycin C is C15H18N4O5, and its molecular weight is 334.33 g/mol. []
Q4: Is there any spectroscopic data available for Mitomycin C?
A5: Yes, Mitomycin C has been extensively characterized spectroscopically. Techniques like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide information about its structure and functional groups. [, ]
Q5: How does the stability of Mitomycin C vary under different pH conditions?
A6: Studies demonstrate that Mitomycin C is most stable under slightly acidic to neutral pH conditions. [] Degradation increases with pH values below 7. For example, in 0.9% sodium chloride solutions, MMC degradation was significantly higher at pH 4.5 compared to pH 7. []
Q6: Does temperature affect Mitomycin C stability?
A7: Yes, temperature significantly impacts MMC stability. Storing Mitomycin C solutions at refrigerated temperatures (around 5°C) significantly enhances its stability compared to room temperature storage. []
Q7: What about the compatibility of Mitomycin C with different solutions?
A8: The data sheet recommends reconstituting Mitomycin C vials with water for injections or 20% dextrose solutions. [] While sodium chloride solutions are commonly used, their acidic pH can impact stability over time.
Q8: What are the main clinical applications of Mitomycin C?
A8: Mitomycin C is used in various clinical settings, including:
- Ophthalmology: As an adjunct to surgical procedures like trabeculectomy [, ] and pterygium excision [, , , , ].
- Oncology: In chemotherapy regimens for treating various cancers, such as bladder, anal, and lung cancer. [, , , ]
Q9: How does Mitomycin C compare to other treatment modalities in pterygium surgery?
A10: Several studies compared Mitomycin C to other treatments like conjunctival autograft, beta irradiation, and topical agents like cyclosporine. [, , , ] Results suggest that MMC effectively reduces pterygium recurrence rates, often outperforming other methods. [, , ]
Q10: What are the known mechanisms of resistance to Mitomycin C?
A10: Resistance mechanisms to Mitomycin C can be multifaceted, involving:
- Increased DNA repair: Enhanced DNA repair mechanisms, particularly those involved in removing interstrand crosslinks, can counteract MMC's effects. []
Q11: Are there any genetic factors associated with Mitomycin C resistance?
A13: Research suggests that variations in genes involved in drug metabolism, DNA repair, and cell cycle control can influence sensitivity to Mitomycin C. For example, lower ATM expression levels were linked to resistance to anthracyclines and mitomycin in breast cancer patients with wild-type TP53 and CHK2. []
Q12: What are some of the known toxicities associated with Mitomycin C?
A12: Mitomycin C can cause various side effects, including:
- Myelosuppression: Suppression of bone marrow function, leading to decreased blood cell counts. []
- Gastrointestinal toxicity: Nausea, vomiting, and diarrhea are common side effects. []
- Pulmonary toxicity: In rare cases, Mitomycin C can cause lung damage. [, ]
Q13: What are some of the ongoing research efforts aimed at improving Mitomycin C therapy?
A13: Several research avenues are currently being explored, including:
- Drug delivery systems: Developing novel drug delivery systems to enhance MMC's targeted delivery to tumor cells while minimizing systemic toxicity. [, ]
- Combination therapies: Investigating synergistic combinations of MMC with other anticancer agents or treatment modalities. [, , ]
- Biomarkers of response: Identifying biomarkers that can predict treatment response, monitor efficacy, and personalize MMC therapy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



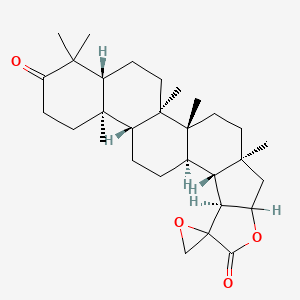


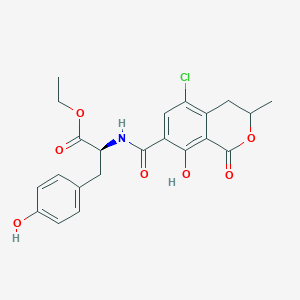

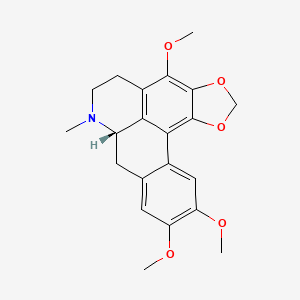
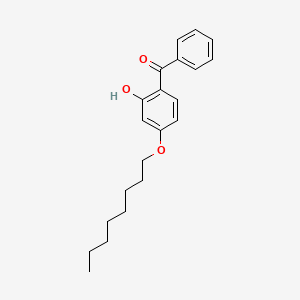
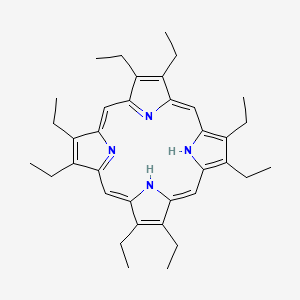
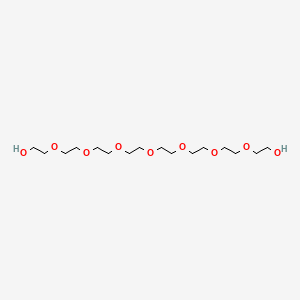

![(2R)-2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid](/img/structure/B1677107.png)
